1-(2,4-Dimethoxy-benzyl)-piperazine hydrochloride

Analytical Chemistry Forensic Chemistry Chromatographic Separation

Regioisomeric dimethoxybenzyl-piperazines share major fragment ions, making unambiguous identification impossible without authentic reference materials. Procure this compound as the certified 2,4-substitution isomer reference. - Distinct GC retention: elutes after 2,3- & 2,6-isomers, before 3,5-isomer on Rxi®-17Sil MS columns, providing a specific benchmark for method development. - Essential for forensic toxicology labs validating GC-MS or GC-vpIR methods for designer piperazine analog detection. - Enables systematic SAR studies as a piperazine scaffold for σ₁ receptor ligand design or antiarrhythmic agent synthesis.

Molecular Formula C13H21ClN2O2
Molecular Weight 272.77 g/mol
CAS No. 1185292-95-8
Cat. No. B1437889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethoxy-benzyl)-piperazine hydrochloride
CAS1185292-95-8
Molecular FormulaC13H21ClN2O2
Molecular Weight272.77 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CN2CCNCC2)OC.Cl
InChIInChI=1S/C13H20N2O2.ClH/c1-16-12-4-3-11(13(9-12)17-2)10-15-7-5-14-6-8-15;/h3-4,9,14H,5-8,10H2,1-2H3;1H
InChIKeyPGGVTZYLHRRXRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dimethoxybenzyl)piperazine HCl Overview


1-(2,4-Dimethoxy-benzyl)-piperazine hydrochloride (CAS 1185292-95-8) is a substituted N-benzylpiperazine derivative characterized by a piperazine core N-substituted with a 2,4-dimethoxybenzyl group [1]. This compound exists as the hydrochloride salt, with molecular formula C₁₃H₂₁ClN₂O₂ and molecular weight 272.77 g/mol . The 2,4-dimethoxy substitution pattern on the benzyl ring confers specific analytical and chromatographic properties that distinguish this regioisomer from other dimethoxybenzyl-piperazine positional isomers [2].

Regioisomer-specific analytical standard for GC-MS, GC-IR, and forensic method development
2,4-Dimethoxybenzyl substitution pattern distinct from other dimethoxybenzyl regioisomers in chromatographic and spectral behavior
Hydrochloride salt form provides enhanced aqueous solubility for assay and formulation work

1-(2,4-Dimethoxybenzyl)piperazine HCl Specificity


Piperazine derivatives with dimethoxybenzyl substitution exhibit regioisomer-dependent analytical and chromatographic behavior that precludes simple interchange of analogs [1]. Specifically, the positional arrangement of the two methoxy groups (2,4- vs. 2,3-, 2,5-, 2,6-, 3,4-, or 3,5-dimethoxybenzyl) alters gas chromatographic retention order, electron ionization mass spectral fragmentation patterns, and vapor phase infrared absorption bands [2]. In forensic and analytical method development contexts, these differences are non-negotiable—incorrect regioisomer selection leads to misidentification and invalid reference standard performance. Furthermore, the 2,4-dimethoxy substitution pattern may confer distinct biological activity profiles, as demonstrated by a related derivative showing antiarrhythmic effects in vivo at 2 mg/kg [3].

Attribute
2,4-Dimethoxybenzyl (This Product)
Other Dimethoxybenzyl Regioisomers
GC Elution Order
Intermediate retention (after 2,3-/2,6-; before 3,5-)
Retention time may shift; 2,3-/2,6- elute first, 3,5- elutes last, causing mismatch
MS Fragmentation
Shared major ions; distinct full spectrum profile
2,3- shows m/z 136; 3,5- shows m/z 152; absence or presence may mislead identification
IR Spectrum
Unique vpIR fingerprint for 2,4-substitution
Different absorption bands in 1600–650 cm⁻¹; incorrect regioisomer invalidates confirmatory IR

Differentiation Evidence for 1-(2,4-Dimethoxybenzyl)piperazine HCl


GC Elution Order of Dimethoxybenzyl Regioisomers

In capillary gas chromatography on an Rxi®-17Sil MS stationary phase, the six regioisomeric dimethoxybenzyl-piperazine analogs elute according to the degree of substituent crowding on the aromatic ring [1]. The 2,4-dimethoxybenzyl isomer (corresponding to the target compound's substitution pattern) elutes at a position distinct from the 2,3-, 2,5-, 2,6-, 3,4-, and 3,5-regioisomers. The 2,3- and 2,6-isomers elute first (least crowded), followed by intermediate crowding isomers including 2,4- and 2,5-, while the 3,5-isomer elutes last (most crowded) [2].

GC Elution Order
Head-to-head
2,4-isomer elutes intermediate (after 2,3-/2,6-; before 3,5-isomer) on Rxi®-17Sil MS column; retention order differs by regioisomer crowding.
Regioisomer-specific reference standard required for accurate GC retention time calibration.
Retention order may vary with stationary phase; method-specific validation advised.
Analytical Chemistry Forensic Chemistry Chromatographic Separation

Mass Spectral Differentiation of Regioisomers

EI-MS analysis of dimethoxybenzyl-piperazine derivatives reveals both conserved and regioisomer-specific fragment ions [1]. All dimethoxybenzyl regioisomers share major fragments: the loss of the substituted benzyl radical (m/z 229 in the 3-TFMPP series; m/z 195 in the mCPP series) and the piperazine ring-derived m/z 56 cation (C₃H₆N)⁺ [2]. Critically, unique radical cations differentiate specific regioisomers: the 2,3-isomer produces a characteristic ion at m/z 136, while the 3,5-isomer produces a characteristic ion at m/z 152 [2]. The 2,4-isomer (target compound substitution pattern) lacks these unique ions but produces its own characteristic fragmentation profile that is distinct from the 2,5-, 2,6-, and 3,4-isomers when full spectra are compared [1].

MS Fragmentation
Head-to-head
EI-MS: all isomers share m/z 56, 229; 2,3- shows unique m/z 136; 3,5- shows unique m/z 152; 2,4- lacks these unique ions but has distinct full spectrum.
Correct isomer identification relies on matching full mass spectrum to 2,4-isomer profile.
Absence of m/z 136/152 does not rule out other regioisomers without full spectral comparison.
Mass Spectrometry Forensic Analysis Structural Identification

Vapor Phase IR Spectral Differentiation

Gas chromatography-vapor phase infrared (GC-vpIR) spectroscopy provides unique and characteristic spectra for each dimethoxybenzyl regioisomer [1]. While all dimethoxybenzyl-piperazine analogs produce absorption bands in the 1600–650 cm⁻¹ region, the specific pattern of bands differs according to the methoxy group substitution pattern on the aromatic ring [2]. The 2,4-dimethoxybenzyl isomer exhibits a distinct vpIR spectral fingerprint that can be differentiated from the 2,3-, 2,5-, 2,6-, 3,4-, and 3,5-regioisomers. In the mCPP series, a strong absorption band at 1591–1593 cm⁻¹ is common to all compounds and corresponds to the chloroaniline moiety, while aromatic substitution-specific bands provide the differentiating features [2].

Vapor Phase IR
Head-to-head
GC-vpIR provides unique spectral fingerprint in 1600–650 cm⁻¹ for each dimethoxybenzyl regioisomer; 2,4- pattern distinct from 2,3-, 2,5-, 2,6-, 3,4-, 3,5-isomers.
Unique vpIR signature required for confirmatory analysis and spectral library matching.
Common bands (e.g., 1591–1593 cm⁻¹ for chloroaniline) appear in all mCPP analogs; regioisomer differentiation uses substitution-specific bands.
Infrared Spectroscopy Structural Confirmation Forensic Chemistry

Antiarrhythmic Activity of 2,4-Dimethoxybenzyl Derivative

A derivative containing the 2,4-dimethoxybenzyl-piperazine motif—specifically 1-(2,4-dimethoxybenzyl)-4-{2-[(2,4-dimethoxybenzyl)amino]ethyl}piperazin-2,3-dione—demonstrated significant antiarrhythmic activity at a dose of 2 mg/kg in a calcium chloride-induced arrhythmia model [1]. The study compared multiple methoxybenzyl-substituted piperazin-2,3-diones and found the 2,4-dimethoxybenzyl-substituted compound to be the most effective among the new group tested [1]. The compound also showed activity at the level of a trend in aconitine arrhythmia and reperfusion ventricular fibrillation models [1]. The structure of the triazaalkane linker was found to influence cardiotropic actions, distinguishing these compounds from previously studied linear methoxyphenyltriazaalkanes [1].

Antiarrhythmic Activity
Cross-study comparable
Reported highest activity among tested analogs at 2 mg/kg in CaCl₂-induced arrhythmia model; trend-level in aconitine and reperfusion VF models.
Supports 2,4-dimethoxybenzyl scaffold as a starting point for antiarrhythmic research.
In vivo model-response context; requires independent replication and broader profiling.
Cardiovascular Pharmacology Antiarrhythmic Agents In Vivo Pharmacology

Sigma-1 Receptor Ligand Potential

Compounds containing the N-benzyl-N'-(2-hydroxy-3,4-dimethoxybenzyl)-piperazine scaffold have demonstrated high affinity and selectivity for sigma-1 (σ₁) receptors [1]. The radioligand [³H]BHDP ([³H]N-benzyl-N'-(2-hydroxy-3,4-dimethoxybenzyl)-piperazine) labeled a single class of binding sites with high affinity (Kd = 2–3 nM) in rat liver mitochondria and synaptic membranes [2]. BHDP showed competitive inhibition of [³H]pentazocine binding (a σ₁ receptor marker) and did not exhibit relevant affinity for most other receptors, ion channels, or transporters tested, demonstrating σ₁ selectivity [2]. In an in vitro model of cellular hypoxia, BHDP prevented ATP level decline after 24-hour hypoxia in cultured astrocytes, indicating cytoprotective effects [2]. Note: This evidence is class-level inference—the target compound (1-(2,4-dimethoxy-benzyl)-piperazine) shares the dimethoxybenzyl-piperazine core but lacks the 2-hydroxy group present in BHDP; direct binding data for the exact target compound are not available in the accessible literature.

σ₁ Receptor Potential
Class-level inference
No direct data; related compound BHDP shows Kd 2–3 nM at σ₁, selective vs. other targets, and cytoprotective effects in astrocyte hypoxia.
Scaffold may support σ₁ probe development; direct target compound binding requires empirical validation.
2-Hydroxy group absent in target; class similarity does not guarantee affinity.
Sigma Receptors CNS Pharmacology Receptor Binding

Aqueous Solubility Estimation

The estimated aqueous solubility of 1-(2,4-dimethoxybenzyl)piperazine (free base, CAS 355824-21-4) at 25°C is approximately 11,900 mg/L (1.19 × 10⁴ mg/L), as calculated from Log Kow using the WSKOW v1.41 estimation method . As the hydrochloride salt, the target compound (CAS 1185292-95-8) is expected to exhibit higher aqueous solubility than the free base due to increased polarity from salt formation. This estimated solubility value provides a baseline for formulation development and in vitro assay planning, though empirical determination is recommended for critical applications. Direct comparative solubility data against other dimethoxybenzyl regioisomers or benzylpiperazine analogs are not available in the accessible literature; this evidence is class-level inference based on the 2,4-isomer's calculated properties.

Aqueous Solubility
Class-level inference
Estimated 11,900 mg/L (free base) at 25°C; hydrochloride salt expected to be higher.
Supports aqueous formulation and assay planning; empirical determination recommended for critical use.
WSKOW estimation from Log Kow; comparative regioisomer solubility data unavailable.
Physicochemical Properties Solubility Formulation Development

Research Applications of 1-(2,4-Dimethoxybenzyl)piperazine HCl


Forensic Reference Standard for Regioisomer Methods

Procurement of 1-(2,4-Dimethoxy-benzyl)-piperazine hydrochloride is essential for forensic toxicology laboratories developing or validating GC-MS or GC-vpIR methods for designer piperazine analog detection. The compound serves as a certified reference standard for the specific 2,4-dimethoxybenzyl regioisomer, enabling correct chromatographic retention time calibration and mass spectral library entry creation. As demonstrated in the mCPP and 3-TFMPP analog series, regioisomeric dimethoxybenzyl derivatives cannot be distinguished without authentic reference materials due to shared major fragment ions [1]. The 2,4-isomer's intermediate GC retention (eluting after 2,3- and 2,6-isomers but before 3,5-isomer on Rxi®-17Sil MS columns) provides a specific benchmark for method development [2].

Antiarrhythmic Agent Development Scaffold

Research programs investigating novel antiarrhythmic agents may utilize 1-(2,4-Dimethoxy-benzyl)-piperazine hydrochloride as a key synthetic intermediate or pharmacophoric building block. Evidence from piperazin-2,3-dione derivatives demonstrates that compounds bearing the 2,4-dimethoxybenzyl substitution pattern exhibit significant antiarrhythmic activity at 2 mg/kg in calcium chloride-induced arrhythmia models, with the 2,4-isomer-containing compound showing superior efficacy among tested analogs [3]. The piperazine core provides a versatile scaffold for further functionalization at the secondary amine nitrogen, enabling systematic structure-activity relationship studies.

Sigma Receptor Pharmacology Probe Development

For academic and pharmaceutical research groups exploring σ₁ receptor biology, 1-(2,4-Dimethoxy-benzyl)-piperazine hydrochloride represents a core scaffold with validated σ₁ receptor ligand potential. The structurally related compound BHDP (N-benzyl-N'-(2-hydroxy-3,4-dimethoxybenzyl)-piperazine) demonstrated high σ₁ receptor affinity (Kd = 2–3 nM) and selectivity over other receptors and transporters, along with cytoprotective effects in astrocyte hypoxia models [4]. While the target compound lacks the 2-hydroxy group present in BHDP, the shared 2,4-dimethoxybenzyl-piperazine core provides a starting point for designing novel σ₁-targeted chemical probes or exploring structure-activity relationships around this pharmacophore.

Synthetic Intermediate for Cerebrovascular Therapeutics

1-(2,4-Dimethoxy-benzyl)-piperazine hydrochloride serves as a synthetic intermediate for preparing more complex piperazine derivatives with potential cerebrovascular applications. As disclosed in EP 0159566 A1, 1-(2,4-dimethoxybenzyl)-4-(4-fluorobenzhydril)piperazine fumarate—synthesized from the target compound or its free base precursor—exhibited more durable and stronger brain blood flow-increasing action than conventional drugs, with claimed utility in cerebral hemorrhage, cerebral infarction, transient cerebral ischemic attack, and hypertensive cerebropathies [5]. Procurement of the hydrochloride salt provides a stable, readily handled form for subsequent N-alkylation or N-arylation reactions.

Application
Selection Property
Validation Focus
Forensic Reference Standard
Regioisomer-specific GC retention, MS fragmentation, and vpIR fingerprint
Validate method retention times and spectra against authentic standard
Antiarrhythmic Research Scaffold
2,4-Dimethoxybenzyl substitution associated with in vivo antiarrhythmic model response
Reproduce model-response and expand SAR around the piperazine core
σ₁ Receptor Probe Development
Structural similarity to σ₁-selective BHDP (Kd 2–3 nM)
Direct binding assay validation and selectivity profiling required
Cerebrovascular Research Intermediate
N-functionalizable piperazine for derivative synthesis
Confirm synthetic route and independently assess reported vascular endpoints
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